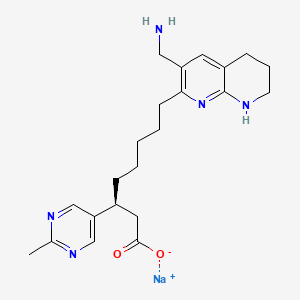
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, a pyrimidinyl group, and an aminomethyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This is typically achieved through a nucleophilic substitution reaction, where a pyrimidinyl halide reacts with the naphthyridine core.
Final Salt Formation: The sodium salt is formed by neutralizing the final product with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrimidinyl halides in the presence of a base like potassium carbonate.
Major Products
Wissenschaftliche Forschungsanwendungen
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its naphthyridine core and the presence of both aminomethyl and pyrimidinyl groups make it a versatile compound with broad research and industrial applications.
Eigenschaften
Molekularformel |
C22H30N5NaO2 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
sodium;(3S)-8-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)octanoate |
InChI |
InChI=1S/C22H31N5O2.Na/c1-15-25-13-19(14-26-15)16(11-21(28)29)6-3-2-4-8-20-18(12-23)10-17-7-5-9-24-22(17)27-20;/h10,13-14,16H,2-9,11-12,23H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t16-;/m0./s1 |
InChI-Schlüssel |
CMPRSWACEVGCAR-NTISSMGPSA-M |
Isomerische SMILES |
CC1=NC=C(C=N1)[C@@H](CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=NC=C(C=N1)C(CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















